2-bromo-N-(3,4-dimethylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

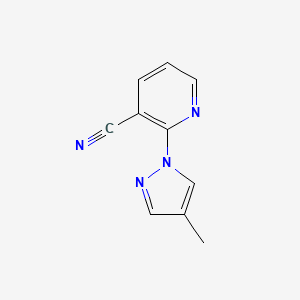

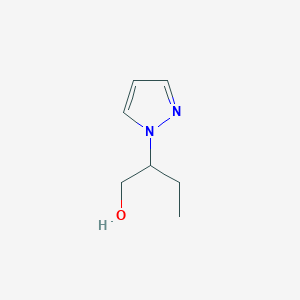

2-bromo-N-(3,4-dimethylphenyl)butanamide is a chemical compound with the empirical formula C12H16BrNO . It has a molecular weight of 270.17 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound isCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C . This indicates that the compound contains a bromine atom attached to a butanamide group, and a 3,4-dimethylphenyl group attached to the nitrogen of the butanamide. Physical And Chemical Properties Analysis

2-bromo-N-(3,4-dimethylphenyl)butanamide is a solid compound . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Chiral Organocatalyst

2-bromo-N-(3,4-dimethylphenyl)butanamide has been noted as a chiral organocatalyst used in asymmetric reduction processes. It's involved in the asymmetric reduction of prochiral N-aryl ketimines with trichlorosilane. This compound is a white or yellowish white powder with specific melting points and optical rotation characteristics. Its solubility in chloroform at room temperature has been described, and it can be synthesized efficiently through a process involving N-methylation, mixed anhydride generation, and amide formation (Noshi, 2014).

Analytical Chemistry Application

The compound has been indirectly involved in analytical chemistry for the determination of bromide in various samples. It's associated with a pre-column reaction process where bromide reacts with specific agents to form bromophenols, which are then extracted and analyzed via gas chromatography–mass spectrometry. This method is significant in analyzing bromide in complex matrices like sea water, table salt, and concentrated hydrochloric acid, showcasing high precision and tolerance to high concentrations of ionic impurities and acidity (Mishra et al., 2001).

Enzyme Inhibition Studies

The compound's derivatives have been synthesized and tested for their inhibitory properties against human cytosolic carbonic anhydrase II isozyme. This study is crucial as the inhibition of this enzyme is valuable for treating various conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. The synthesized compounds showed inhibitory capacities, suggesting their potential as leads for novel inhibitor drugs (Balaydın et al., 2012).

Synthesis of Thiazole Derivatives

2-bromo-N-(3,4-dimethylphenyl)butanamide has been used in the synthesis of new thiazole derivatives. These derivatives are synthesized through various reactions and have potential fungicidal activity. This aspect is crucial in agricultural science for developing new fungicides (Bashandy et al., 2008).

Catalysis in Polymerization

The compound has been mentioned in the context of synthesizing catalyst precursors for alkyne metathesis, a chemical reaction essential in the field of materials science and organic synthesis (Zhang et al., 2007).

Propiedades

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHUKGLYVAKURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,4-dimethylphenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)

![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)

![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)